molecular formula C7H15Cl2N2O2P B7887094 Isophosphamide CAS No. 66849-33-0

Isophosphamide

Cat. No.: B7887094
CAS No.: 66849-33-0
M. Wt: 261.08 g/mol
InChI Key: HOMGKSMUEGBAAB-AWEZNQCLSA-N
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Description

Isophosphamide is a chemical compound known for its significant applications in various fields, including medicine and industry. This compound is characterized by its unique structure, which includes a tetrahydro-2H-1,3,2-oxazaphosphorin ring and two chloroethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isophosphamide typically involves the reaction of 2-chloroethylamine hydrochloride with phosphorus oxychloride, followed by cyclization with ethylene glycol. The reaction conditions often require controlled temperatures and the presence of a base to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety measures and efficiency.

Chemical Reactions Analysis

Types of Reactions

Isophosphamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can convert it into its corresponding amine derivatives.

    Substitution: The chloroethyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various oxides, amines, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Isophosphamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: It has been investigated for its potential use in chemotherapy due to its ability to interfere with DNA replication.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Isophosphamide involves its interaction with DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This action makes it a potential candidate for use in chemotherapy. The molecular targets include DNA and various enzymes involved in DNA repair pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclophosphamide: Another oxazaphosphorin compound used in chemotherapy.

    Ifosfamide: Similar in structure and function to cyclophosphamide.

    Melphalan: An alkylating agent with similar DNA cross-linking properties.

Uniqueness

Isophosphamide is unique due to its specific structure, which provides distinct reactivity and biological activity compared to other similar compounds. Its ability to form stable DNA cross-links makes it particularly effective in inhibiting cellular replication.

Properties

IUPAC Name

(2S)-N,3-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl2N2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMGKSMUEGBAAB-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(P(=O)(OC1)NCCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([P@@](=O)(OC1)NCCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N2O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00904670
Record name (-)-Ifosfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66849-33-0
Record name (-)-Ifosfamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66849-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Ifosfamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066849330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Ifosfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IFOSFAMIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASK271XXC2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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